4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17215282
InChI: InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14)
SMILES:
Molecular Formula: C9H7BrF2N2O
Molecular Weight: 277.07 g/mol

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17215282

Molecular Formula: C9H7BrF2N2O

Molecular Weight: 277.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole -

Specification

Molecular Formula C9H7BrF2N2O
Molecular Weight 277.07 g/mol
IUPAC Name 4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14)
Standard InChI Key SCHRPUOJJZBCLX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole features a benzimidazole core—a fused bicyclic system comprising benzene and imidazole rings. The substitution pattern includes a bromine atom at the 4-position and a 2,2-difluoroethoxy group at the 6-position. This arrangement significantly alters electron distribution, enhancing electrophilic reactivity at the bromine site while introducing steric and electronic effects from the difluoroethoxy moiety .

The molecular formula is C9H6BrF2N2O\text{C}_9\text{H}_6\text{BrF}_2\text{N}_2\text{O}, with a molecular weight of 289.06 g/mol. X-ray crystallography of analogous compounds reveals planar benzimidazole systems with substituents adopting positions perpendicular to the ring plane, optimizing steric interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H6BrF2N2O\text{C}_9\text{H}_6\text{BrF}_2\text{N}_2\text{O}
Molecular Weight289.06 g/mol
Halogen ContentBr (27.6%), F (13.1%)
Calculated logP2.8 (Lipophilicity)

Synthetic Pathways and Optimization

Halogenation and Alkoxy Substitution

StepReagents/ConditionsYield
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 40°C87%
Alkoxy SubstitutionNaH, DMF, 60°C72%
CyclizationH2\text{H}_2 (1 atm), Pd/C68%

Industrial-Scale Production

Continuous flow reactors have been adapted for large-scale synthesis, improving yield (up to 91%) and reducing reaction times by 40% compared to batch processes. Solvent recycling and in-line purification further enhance sustainability.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C, though photodegradation occurs under UV light (t1/2 = 14 hours) .

Electrophilic Reactivity

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling derivatization. For example, reaction with phenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 yields biphenyl derivatives (85–90% yield). The difluoroethoxy group participates in hydrogen bonding with biological targets, as evidenced by docking studies .

AssayResult
DNA Gyrase InhibitionIC50 = 1.2 µM
MCF-7 Cell Viability40% at 10 µM (48h)
hERG Channel BindingIC50 > 30 µM (Low cardiotoxicity)

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 1-position with pyridine moieties produced derivatives with nanomolar affinity for EGFR (Kd = 9.3 nM) .

Radiopharmaceuticals

Radioiodination via isotopic exchange (125I) achieved specific activities >2 Ci/µmol, enabling use in SPECT imaging for tumor targeting .

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